

Application Notes and Protocols for Immunoprecipitation of p34cdc2 Kinase

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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful immunoprecipitation (IP) of p34cdc2 kinase from cell lysates. The information herein is intended to guide researchers in isolating this key cell cycle regulator for subsequent analysis, such as kinase activity assays and Western blotting.

Introduction

The p34cdc2 kinase, also known as Cyclin-Dependent Kinase 1 (CDK1), is a serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle.[1][2][3] Its activity is essential for the G2/M transition.[4] Dysregulation of p34cdc2 activity is often associated with uncontrolled cell proliferation and cancer. Therefore, the ability to specifically immunoprecipitate p34cdc2 is crucial for studying its function, regulation, and interaction with other proteins, as well as for screening potential therapeutic inhibitors.

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5] The resulting immunoprecipitated complex can then be used in a variety of downstream applications.

Data Presentation

The following tables summarize key quantitative parameters for the immunoprecipitation of p34cdc2, compiled from various sources. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Antibody and Cell Lysate Concentrations

Parameter	Recommended Range	Notes	Source(s)
Antibody Concentration	1 - 10 µg per IP reaction	The optimal amount should be determined empirically.	[5] [6] [7]
Cell Lysate Concentration	250 µg - 1.0 mg/ml	Dependent on the expression level of p34cdc2 in the cell type.	[8]
Cell Lysate Volume	200 - 500 µl	[8] [9]	
Total Protein per IP	100 - 500 µg	[6]	

Table 2: Reagent Volumes and Incubation Times

Reagent/Step	Recommended Volume/Time	Notes	Source(s)
Protein A/G Agarose Beads	20 µl of 50% slurry	Pre-washing the beads is recommended to reduce non-specific binding.	[8][9]
Protein A/G Magnetic Beads	20 µl of slurry	[8]	
Lysate Pre-clearing Incubation	20 - 60 minutes at 4°C	This step is highly recommended to minimize background.	[8][9]
Antibody-Lysate Incubation	1 hour to overnight at 4°C	Overnight incubation may increase yield but also background.	[5][9]
Immune Complex Capture	1 - 3 hours at 4°C	[9]	
Wash Steps	3 - 5 times with 500 µl wash buffer	Thorough washing is critical for removing non-specific proteins.	[9]

Table 3: Kinase Assay Parameters (Post-Immunoprecipitation)

Parameter	Recommended Value	Notes	Source(s)
Kinase Buffer Volume	40 - 50 μ l	[10]	
ATP Concentration	30 μ M	Can be adjusted based on the specific activity of the kinase.	[10]
Substrate Concentration	Varies (e.g., 100 μ g/ml GST-cdk2 K33R)	The optimal concentration depends on the substrate used. Histone H1 is a common substrate.	[10]
Reaction Incubation	20 - 30 minutes at 23-30°C	[10]	

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of p34cdc2 kinase from cell lysates, followed by a general procedure for a subsequent kinase assay.

Materials and Reagents

- Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μ g/ml aprotinin, 1 μ g/ml leupeptin, 1 mM Na₃VO₄, 1 mM NaF) immediately before use.[11]
- Wash Buffer: (e.g., IP Lysis/Wash Buffer) 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4.
- Antibody: Anti-p34cdc2/CDK1 antibody (monoclonal or polyclonal).
- Control IgG: Normal IgG from the same species as the primary antibody.
- Protein A/G Agarose or Magnetic Beads.

- Kinase Assay Buffer (if applicable): 80 mM Na- β -glycerophosphate, 20 mM EGTA, 15 mM MgCl₂, 1 mM DTT, pH 7.4.[10]
- ATP Solution (if applicable): 10 mM ATP stock.
- Kinase Substrate (if applicable): e.g., Histone H1 or a specific peptide substrate.
- SDS-PAGE Sample Buffer.

Detailed Immunoprecipitation Protocol

- Cell Lysate Preparation:
 - Culture cells to the desired confluency and treat as required for your experiment.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cell monolayer (e.g., 1 ml for a 10 cm dish).
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA). Adjust the concentration to 1-2 mg/ml with lysis buffer.[11]
- Pre-clearing the Lysate (Recommended):
 - To 500 μ l of cell lysate, add 20 μ l of a 50% slurry of Protein A/G beads.[9]
 - Incubate on a rotator for 30-60 minutes at 4°C.
 - Centrifuge at 2,500 x g for 3 minutes at 4°C.
 - Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

- Immunoprecipitation:
 - Add 1-5 µg of anti-p34cdc2 antibody to the pre-cleared lysate. For a negative control, add the same amount of control IgG to a separate tube of lysate.
 - Incubate with gentle rotation for 2 hours to overnight at 4°C.
 - Add 20-30 µl of a 50% slurry of Protein A/G beads to each tube.
 - Incubate with gentle rotation for 1-3 hours at 4°C to capture the antibody-antigen complexes.
- Washing:
 - Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C.
 - Carefully remove the supernatant.
 - Wash the beads three to five times with 500 µl of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
- Elution:
 - For Western Blot Analysis: After the final wash, remove all supernatant and add 20-40 µl of 2X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to dissociate the immunocomplexes from the beads. Centrifuge to pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
 - For Kinase Assay: After the final wash, resuspend the beads in kinase assay buffer.

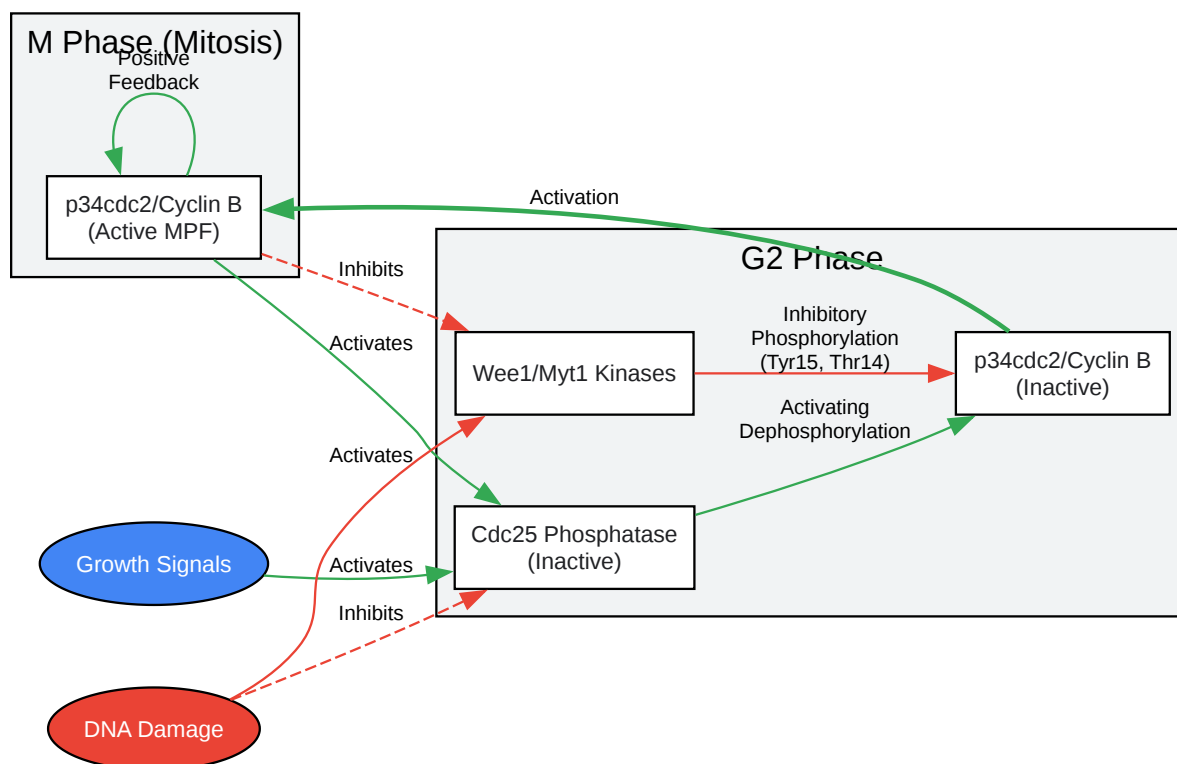
p34cdc2 Kinase Assay Protocol (Post-IP)

- After the final wash of the immunoprecipitation, resuspend the beads in 40 µl of 1X Kinase Buffer.
- Add the desired substrate (e.g., 1 µg of Histone H1).

- Initiate the kinase reaction by adding ATP to a final concentration of 30 μM , including [γ - ^{32}P]ATP for radioactive detection if desired.
- Incubate the reaction at 30°C for 30 minutes with gentle agitation.
- Terminate the reaction by adding 20 μl of 3X SDS sample buffer.
- Boil the samples for 5 minutes.
- Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel.
- Analyze the results by autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody against the substrate.

Visualizations

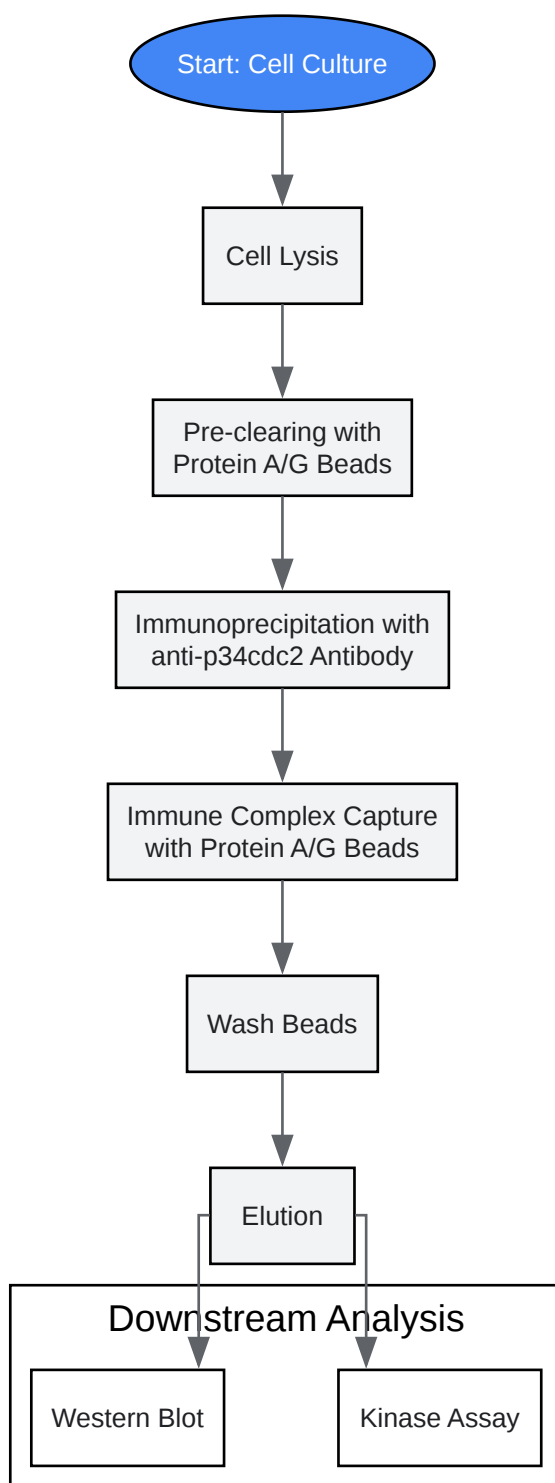
Signaling Pathway of p34cdc2 (CDK1) Activation



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Caption: p34cdc2 (CDK1) activation at the G2/M transition.

Experimental Workflow for p34cdc2 Immunoprecipitation



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Caption: Workflow for the immunoprecipitation of p34cdc2 kinase.

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- To cite this document: BenchChem. [Application Notes and Protocols for Immunoprecipitation of p34cdc2 Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393431#immunoprecipitation-of-p34cdc2-kinase-from-cell-lysates]

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